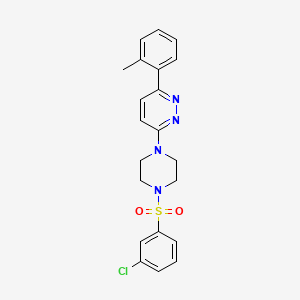
(E)-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzamide
Overview
Description
(E)-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzamide, also known as CTB, is a small molecule inhibitor that has gained significant attention in scientific research. CTB is a potent inhibitor of protein-protein interactions and has shown promising results in various studies. In
Mechanism of Action
The mechanism of action of (E)-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzamide involves the inhibition of protein-protein interactions. It binds to the hydrophobic groove of its target protein, preventing the interaction with its binding partner. This results in the disruption of the signaling pathway or biological process that the protein is involved in. This compound has been shown to have a high affinity for its target proteins, making it a potent inhibitor.
Biochemical and Physiological Effects:
This compound has been shown to induce autophagy and apoptosis in cancer cells by inhibiting the interaction between BCL-2 and Beclin-1. It has also been reported to inhibit the activity of MDM2, leading to the stabilization of the tumor suppressor protein p53. This compound has been shown to have antiviral activity by inhibiting the replication of several viruses. In addition, this compound has been reported to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzamide in lab experiments include its high potency and specificity for its target proteins. It can be used to study the role of protein-protein interactions in various biological processes. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations. These factors should be taken into consideration when designing experiments using this compound.
Future Directions
There are several future directions for the development and application of (E)-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of this compound derivatives with improved solubility and pharmacokinetic properties. This compound could also be used as a tool to study the role of protein-protein interactions in various diseases, including cancer and viral infections. Furthermore, the potential therapeutic applications of this compound in these diseases should be explored in preclinical and clinical studies.
Scientific Research Applications
(E)-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the interaction between BCL-2 and Beclin-1, which plays a crucial role in autophagy and apoptosis. This compound has also been reported to inhibit the activity of the oncoprotein MDM2, which is overexpressed in many cancers. In addition, this compound has been shown to inhibit the replication of several viruses, including Zika virus and hepatitis C virus.
properties
IUPAC Name |
4-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c18-8-12(9-20-13-5-3-11(4-6-13)16(19)22)17-21-14(10-24-17)15-2-1-7-23-15/h1-7,9-10,20H,(H2,19,22)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWJLPMHVLSBBA-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-difluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3397409.png)
![3-chloro-4-fluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3397412.png)

![N-benzyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3397414.png)
![N-(4-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3397420.png)
![4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3397421.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3397424.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3397429.png)
![6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3397436.png)
![6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3397457.png)



